{2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}[4-(propan-2-yloxy)phenyl]methanone
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Overview
Description
2-[2-(PIPERIDIN-1-YL)ETHYL]-1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDINE is a compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and drug discovery due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(PIPERIDIN-1-YL)ETHYL]-1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDINE typically involves the reaction of piperidine with various reagents to introduce the desired functional groups. The process often includes steps such as alkylation, acylation, and cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(PIPERIDIN-1-YL)ETHYL]-1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to its corresponding N-oxide.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound. These products can exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
2-[2-(PIPERIDIN-1-YL)ETHYL]-1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(PIPERIDIN-1-YL)ETHYL]-1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and antimicrobial activities.
Matrine: Another piperidine derivative with significant biological activities.
Uniqueness
2-[2-(PIPERIDIN-1-YL)ETHYL]-1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDINE is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H34N2O2 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
[2-(2-piperidin-1-ylethyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
InChI |
InChI=1S/C22H34N2O2/c1-18(2)26-21-11-9-19(10-12-21)22(25)24-16-7-4-8-20(24)13-17-23-14-5-3-6-15-23/h9-12,18,20H,3-8,13-17H2,1-2H3 |
InChI Key |
QCADTYNGMGXWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCCCC3 |
Origin of Product |
United States |
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